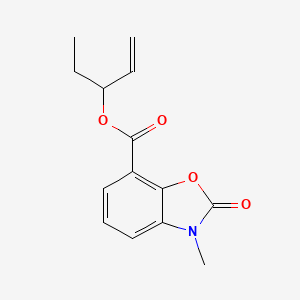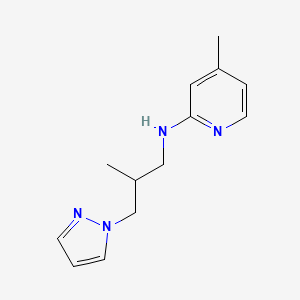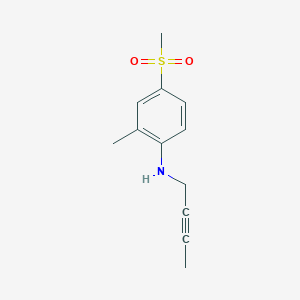
Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains both benzene and oxazole rings. This compound has shown potential in various research applications due to its unique properties, including its ability to inhibit certain enzymes and its potential as a fluorescent probe.
Wirkmechanismus
Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate inhibits enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, resulting in a decrease in enzyme activity. The exact mechanism of inhibition may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate are largely dependent on the specific application. As a fluorescent probe, this compound has been shown to be non-toxic to cells and can be used for live-cell imaging studies. As an enzyme inhibitor, the effects will depend on the specific enzyme being targeted.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate in lab experiments is its fluorescent properties. This compound can be used to label specific molecules or structures within cells, allowing for visualization and tracking. Additionally, the ability of this compound to inhibit enzymes can be useful in studying enzyme function and potential therapeutic applications. However, one limitation of using this compound is that it may not be selective for a specific enzyme, potentially leading to off-target effects.
Zukünftige Richtungen
There are several future directions for research involving pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate. One potential area of research is in the development of new fluorescent probes with improved properties. Additionally, further research is needed to fully understand the mechanism of enzyme inhibition and to identify potential therapeutic applications. Finally, there is potential for the development of new synthetic methods for pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate that could improve yield and reduce costs.
Synthesemethoden
The synthesis of pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate involves a multi-step process. The first step involves the preparation of 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid. This is then reacted with pent-1-en-3-ol in the presence of a coupling agent to form the desired product.
Wissenschaftliche Forschungsanwendungen
Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate has been used in various scientific research applications. One of the most common uses of this compound is as a fluorescent probe. It has been shown to have excellent fluorescent properties, making it useful for imaging studies. Additionally, this compound has been used as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition has potential therapeutic applications, particularly in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-9(5-2)18-13(16)10-7-6-8-11-12(10)19-14(17)15(11)3/h4,6-9H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNWNAKQZCBDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C)OC(=O)C1=C2C(=CC=C1)N(C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-3-phenylbutan-1-one;hydrochloride](/img/structure/B7632337.png)
![N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632339.png)
![N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7632343.png)
![1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine](/img/structure/B7632346.png)

![N-[[1-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)piperidin-3-yl]methyl]butanamide;hydrochloride](/img/structure/B7632367.png)
![1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one](/img/structure/B7632374.png)

![2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide](/img/structure/B7632383.png)
![2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B7632391.png)
![3-Amino-1-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7632398.png)

![tert-butyl N-[1-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-2-methylpropan-2-yl]carbamate](/img/structure/B7632411.png)
